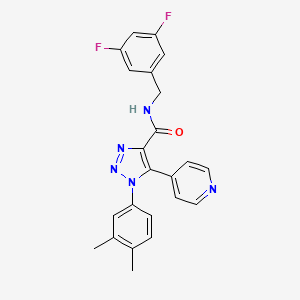

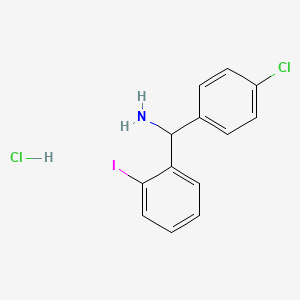

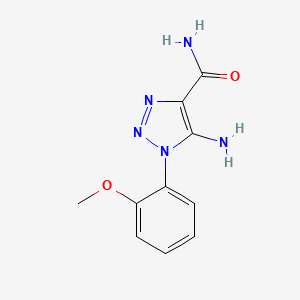

![molecular formula C13H9Cl2NO B2966721 4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol CAS No. 1219495-49-4](/img/structure/B2966721.png)

4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C13H9Cl2NO. It has an average mass of 266.123 Da and a monoisotopic mass of 265.006134 Da .

Synthesis Analysis

The synthesis of this compound involves the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The reaction was carried out in a methanolic medium .Molecular Structure Analysis

The compound has an E configuration. In the crystal structure of the compound, the C=N double bond length is 1.286 (3) Å (C7=N1), exhibiting the double-double bond character. The dihedral angle formed by the two aromatic rings is 23.4° .Chemical Reactions Analysis

The compound participates in coordination with metal (II) ions, forming complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II). The “O” and “N” donor atoms of the Schiff base ligand participate in this coordination, resulting in a six-coordinated octahedral geometry for all these complexes .Physical And Chemical Properties Analysis

The compound is brown in color. It has a high melting point, greater than 350°C . The yield of the compound from the synthesis process was 73.91% .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Research has focused on the synthesis and characterization of imine derivatives, including compounds with similar structures to 4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol. These compounds are synthesized and their crystal structures verified using single-crystal X-ray diffraction (XRD) techniques. Crystal packing and intermolecular interactions are explored through Hirshfeld surface analysis, providing insights into the stability and structural properties of these compounds. Computational studies complement these analyses by investigating molecular structures and optoelectronic properties, aiding in understanding their potential bioactivity and applications in materials science (Ashfaq et al., 2022).

Optoelectronic Properties

The optoelectronic properties of imine derivatives are of significant interest. Conductivity and band gap studies of oligomers derived from similar compounds have been conducted, revealing their potential in electronic and photonic applications. These studies involve the synthesis of oligomer-metal complexes and investigating their electrochemical HOMO and LUMO band gap energies, demonstrating their utility in developing new materials with specific electronic properties (Kaya & Koyuncu, 2006).

Bioactivity and Photocatalytic Applications

Some derivatives have been explored for their bioactivity against crucial proteins of SARS-CoV-2, showcasing the potential of these compounds in medicinal chemistry and drug design. The interaction energy values with proteins indicate their inhibitory properties, encouraging further in vitro and in vivo investigations (Ashfaq et al., 2022). Additionally, the photocatalytic degradation of environmental contaminants like 4-chlorophenol using catalyzed reactions has been studied, highlighting the environmental applications of these compounds in water treatment and pollution remediation (Eslami et al., 2018).

Sensing and Detection Applications

The synthesis of receptors for the detection of specific anions in aqueous media represents another area of application. These receptors exhibit high sensitivity and selectivity, making them suitable for developing new chemosensors for environmental monitoring and analytical chemistry (Naderi et al., 2019).

Wirkmechanismus

The Schiff base ligand and its metal (II) complexes have been tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method. The results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

Eigenschaften

IUPAC Name |

4-chloro-2-[(2-chlorophenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c14-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)15/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBGPPLDRPYMAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

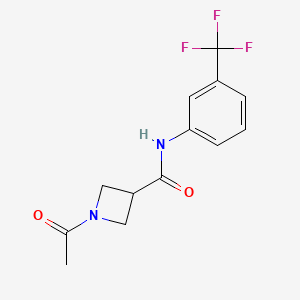

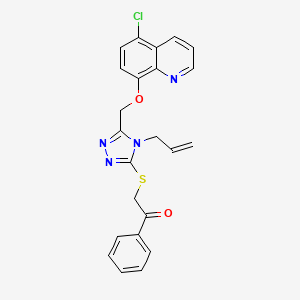

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2966645.png)

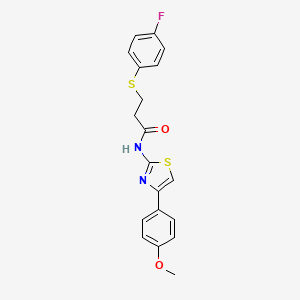

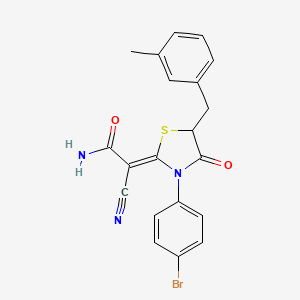

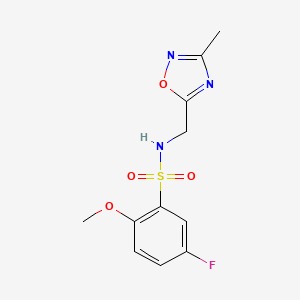

![N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2966646.png)

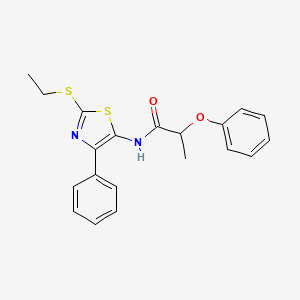

![N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B2966650.png)

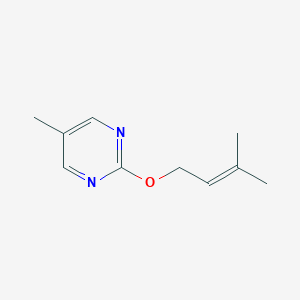

![N-(2,5-dimethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2966652.png)